5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine
Description
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with fluorine, methoxyphenyl, pyridylsulfonyl, and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-29-16-6-4-15(5-7-16)19-18(21)20(24-14-23-19)25-9-11-26(12-10-25)30(27,28)17-3-2-8-22-13-17/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALZAQDKNQYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methoxyphenyl group: This step may involve a Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative of methoxyphenyl and a suitable palladium catalyst.
Incorporation of the pyridylsulfonyl group: This can be done via a sulfonylation reaction using pyridine-3-sulfonyl chloride.
Addition of the piperazinyl group: This step may involve nucleophilic substitution reactions using piperazine derivatives.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing nitro groups to amines or carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Pharmacology: Studies may investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability as a drug candidate.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-Fluoro-4-(4-methoxyphenyl)-6-(4-piperazin-1-yl)pyrimidine: Lacks the pyridylsulfonyl group, which may influence its solubility and target specificity.
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)benzene: Has a benzene core instead of a pyrimidine core, which may alter its electronic properties and binding affinity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
